HBV Seq1 aa:18-27

HLA-A2 binding affinity IC50 Epitope selection

HBV Seq1 aa:18-27 (FLPSDFFPSV) is the immunodominant HLA-A2-restricted CTL epitope (IC50=3.5 nM, CTL frequency=0.18%). Essential for HLA-A*0201 tetramer construction for HBV-specific CD8+ T cell detection, ex vivo T cell stimulation, and therapeutic vaccine development. Serves as the wild-type reference for immune escape mutation studies and is structurally validated (co-crystallized with HLA-A*02:03/02:06/02:07). Choose this peptide for unmatched binding affinity and proven clinical research performance.

Molecular Formula C58H78N10O15
Molecular Weight 1155.3 g/mol
Cat. No. B12401186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBV Seq1 aa:18-27
Molecular FormulaC58H78N10O15
Molecular Weight1155.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N
InChIInChI=1S/C58H78N10O15/c1-33(2)26-41(62-49(73)38(59)27-35-16-8-5-9-17-35)56(80)67-24-14-22-45(67)54(78)64-43(31-69)52(76)61-40(30-47(71)72)51(75)60-39(28-36-18-10-6-11-19-36)50(74)63-42(29-37-20-12-7-13-21-37)57(81)68-25-15-23-46(68)55(79)65-44(32-70)53(77)66-48(34(3)4)58(82)83/h5-13,16-21,33-34,38-46,48,69-70H,14-15,22-32,59H2,1-4H3,(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,71,72)(H,82,83)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1
InChIKeyWPDJAEURSVPNPM-HKFFZEPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBV Seq1 aa:18-27 Peptide Fragment of Hepatitis B Virus Core Antigen 18-27 for T Cell Epitope Research


HBV Seq1 aa:18-27 (FLPSDFFPSV) is a decameric peptide fragment corresponding to amino acids 18-27 of the hepatitis B virus (HBV) core antigen (HBcAg) [1]. It is an immunodominant HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope widely recognized in HLA-A2-positive patients with acute self-limited HBV infection [2]. The peptide is extensively studied for its role in T cell-based therapeutic vaccine development, particularly in the context of chronic hepatitis B [3].

Why HBV Seq1 aa:18-27 Cannot Be Substituted by Other HBV Epitopes in Immunological Studies


Generic substitution of HBV Seq1 aa:18-27 with other HBV-derived peptides is not feasible due to its unique quantitative binding affinity to HLA-A2 supertype molecules and its distinct immunodominance profile. While other HBV peptides such as Env183-191 or Pol575-583 also bind HLA-A2, their binding affinities (IC50) differ by up to several orders of magnitude [1]. Furthermore, the CTL frequency induced by this epitope in self-limited infection is significantly higher than that of alternative HBV peptides [2]. These quantitative differences directly impact experimental outcomes in T cell stimulation, tetramer staining, and vaccine development, necessitating compound-specific procurement.

Quantitative Differentiation Evidence for HBV Seq1 aa:18-27 vs. Alternative HBV Peptides


Superior HLA-A*0201 Binding Affinity Compared to Other HBV Epitopes

HBV Seq1 aa:18-27 (FLPSDFFPSV) demonstrates significantly higher binding affinity to HLA-A*0201 (IC50 = 3.5 nM) compared to alternative HBV epitopes such as Env183-191 (FLLTRILTI, IC50 = 10.4 nM) and Pol455-463 (GLSRYVARL, IC50 = 46.9 nM) [1]. This affinity is among the highest for any HBV-derived HLA-A2-restricted peptide.

HLA-A2 binding affinity IC50 Epitope selection Vaccine development

Promiscuous Binding Across HLA-A2 Supertype Alleles with Defined Thermostability Hierarchy

HBV Seq1 aa:18-27 binds to multiple HLA-A2 alleles with varying thermostability. The peptide-HLA complex thermostability hierarchy is A*02:06 > A*02:07 > A*02:01 > A*02:03 [1]. This promiscuous binding extends the theoretical vaccine coverage, with the peptide inducing CTL responses in patients expressing different HLA-A2 supertype molecules with indistinguishable frequency and magnitude [2].

HLA-A2 supertype Thermostability Vaccine coverage Structural immunology

Elevated CTL Frequency in Self-Limited Infection Relative to Alternative Epitopes

In patients with self-limited HBV infection, the frequency of CTL specific for HBV Seq1 aa:18-27 is 0.18%, which is 2.25-fold higher than that for Pol575-583 (0.08%) and 3-fold higher than that for Env335-343 (0.06%) [1]. This quantitative immunodominance underscores the peptide's superior capacity to recruit and expand antigen-specific CD8+ T cells.

CTL frequency Tetramer staining Immunodominance HBV immunity

Asymmetric Cross-Reactivity with the I27 Mutant Variant (FLPSDFFPSI)

The V27 prototype epitope (HBV Seq1 aa:18-27; FLPSDFFPSV) exhibits asymmetric cross-reactivity with the I27 mutant (FLPSDFFPSI). In CTL assays using I27-specific pentamer staining, the V27 epitope elicited a cross-reactive T cell response specific for the I27 epitope, but not vice versa [1]. The I27 mutant is highly prevalent, occurring in approximately 93.3% (98/105) of Chinese chronic HBV patients [2].

Cross-reactivity Immune escape Mutant epitope Vaccine design

Broad HLA Class I Presentation Beyond HLA-A2

HBV Seq1 aa:18-27 is not restricted solely to HLA-A2. It is also presented by HLA-B*35:01, HLA-B*35:03, and HLA-B*51:01, with antigen-specific CD8+ T cells detectable in patients carrying these alleles [1]. Additionally, the peptide stimulates HLA class II restricted T-cell responses [2], a property not shared by many other HBV CTL epitopes.

HLA restriction CD8+ T cells Therapeutic vaccine Epitope promiscuity

High Sequence Conservation with Functional Impact from Position 27 Mutation

The HBV core 18-27 epitope sequence (FLPSDFFPSV) is conserved in approximately 45% of HBV genotype A/D isolates [1]. However, it is under heavy selection pressure, with a V27I mutation (FLPSDFFPSI) occurring in up to 93.3% of Chinese chronic HBV patients [2]. This high variability at position 27 makes the prototype sequence a critical baseline control for studies of immune escape and T cell receptor (TCR) recognition.

Sequence conservation Immune selection pressure HBV genotypes Epitope mapping

High-Impact Research and Industrial Applications for HBV Seq1 aa:18-27


HLA-A*0201 Tetramer Production for HBV-Specific CD8+ T Cell Enumeration

HBV Seq1 aa:18-27 is the peptide of choice for constructing HLA-A*0201 tetramers used to detect and quantify HBV-specific CD8+ T cells in patient samples. The peptide's high binding affinity (IC50 = 3.5 nM) and immunodominance (CTL frequency = 0.18%) ensure sensitive and specific staining, enabling robust immunomonitoring in clinical studies and vaccine trials [1][2].

T Cell Stimulation and Expansion in Therapeutic Vaccine Research

The peptide is a core component in ex vivo T cell stimulation protocols aimed at expanding HBV-specific CTLs for adoptive T cell therapy or assessing vaccine immunogenicity. Its promiscuous presentation across HLA-A2 supertype alleles and additional HLA-B alleles maximizes the responder population, while the defined thermostability hierarchy informs peptide-MHC complex preparation [3][4].

Immune Escape and Viral Diversity Studies

HBV Seq1 aa:18-27 serves as the wild-type reference for investigating immune escape mutations. The high prevalence of the I27 mutant (93.3%) in chronic HBV patients necessitates use of the prototype peptide as a baseline control in experiments assessing cross-reactive T cell responses, TCR recognition, and the impact of viral sequence variation on CD8+ T cell efficacy [5].

Structural Biology of Peptide-MHC Interactions

The peptide has been co-crystallized with multiple HLA-A2 alleles (A*02:03, A*02:06, A*02:07) at high resolution (1.70-2.16 Å), making it a well-characterized model system for studying peptide-MHC binding modes and for structure-guided vaccine design. Researchers requiring a structurally validated HBV epitope for crystallography or molecular modeling should prioritize this peptide [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for HBV Seq1 aa:18-27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.